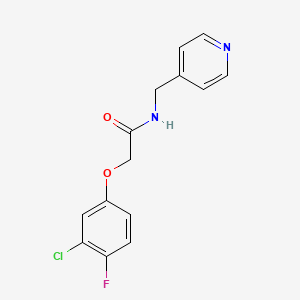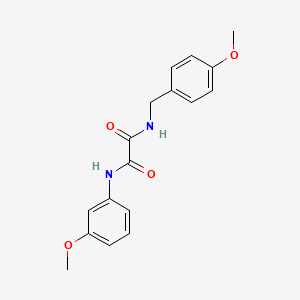
2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. FPA is a small molecule that can selectively target specific proteins and pathways, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide involves its ability to selectively bind to specific proteins and pathways. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide can disrupt the function of other proteins that rely on Hsp90 for stability, leading to cell death in cancer cells. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to bind to the protein tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. By inhibiting tau, 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide can prevent the formation of these tangles and improve cognitive function.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, by disrupting the function of specific proteins. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In animal models of Alzheimer's disease, 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve cognitive function by reducing the formation of neurofibrillary tangles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is its ability to selectively target specific proteins and pathways. This makes it a valuable tool for studying various biological processes. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide is its potential toxicity. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide. One area of research is the development of 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide analogs that may have improved selectivity and efficacy. Another area of research is the use of 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other drugs to enhance its effects. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide may also have potential applications in the treatment of other diseases, such as autoimmune disorders, where it may be able to target specific proteins involved in the immune response. Overall, 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has significant potential as a research tool and may have future applications in the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction of 4-fluoroaniline with 4-pyridinemethanol in the presence of acetic anhydride to form 4-(4-pyridinylmethyl)aniline. This intermediate is then reacted with acetic anhydride and sodium acetate to form 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide. The synthesis of 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide is relatively simple and can be performed in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been used in a variety of scientific research applications due to its ability to selectively target specific proteins and pathways. One of the main areas of research where 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been used is in the study of cancer. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. 2-(4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been used in the study of neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-9-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGLSULBSZYELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)



![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)


![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)

